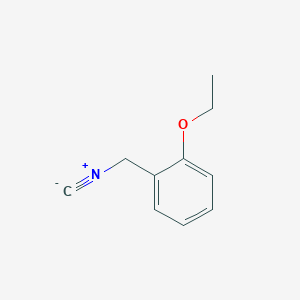
1-Ethoxy-2-(isocyanomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-(isocyanomethyl)benzene is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzene, where an ethoxy group and an isocyanomethyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-(isocyanomethyl)benzene typically involves the reaction of 2-ethoxybenzyl chloride with potassium cyanate under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzene derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethoxy-2-(isocyanomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-(isocyanomethyl)benzene involves its interaction with specific molecular targets. The isocyanomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-methylbenzene: Similar structure but lacks the isocyanomethyl group.
2-Ethoxybenzyl isocyanate: Similar structure but with an isocyanate group instead of an isocyanomethyl group.
Properties
CAS No. |
602261-93-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-ethoxy-2-(isocyanomethyl)benzene |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-7-5-4-6-9(10)8-11-2/h4-7H,3,8H2,1H3 |
InChI Key |
TUDJFPISGZMFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















